molecular formula C17H12BrNO3 B3306412 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926273-86-1

6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306412
CAS No.: 926273-86-1
M. Wt: 358.2 g/mol
InChI Key: DLVVELUANZSAAA-GQCTYLIASA-N
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Description

Chemical Structure: 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid (CAS: 350998-12-8; molecular formula: C₁₅H₁₀BrNO₃) is a quinoline derivative featuring:

  • A vinyl-linked 5-methylfuran-2-yl group at position 2, contributing to π-conjugation and modulating lipophilicity.
  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation for improved solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVVELUANZSAAA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The IUPAC name for this compound is 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. Its molecular formula is C15H10BrNO3C_{15}H_{10}BrNO_3 with a molecular weight of 332.16 g/mol. The structural representation is as follows:

  • InChI Key : PJDQCOBHWQSBSN-UHFFFAOYSA-N
  • Canonical SMILES : CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and coupling reactions with furan derivatives. Specific methodologies can vary, but the general approach focuses on constructing the quinoline backbone followed by functionalization at the desired positions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related quinoline derivatives, suggesting that this compound may exhibit significant activity against various pathogens.

  • Antibacterial Properties :
    • A study indicated that compounds with similar structures demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium smegmatis, with MIC values as low as 0.98 μg/mL for some derivatives .
    • The compound's structure suggests potential binding interactions with bacterial proteins, which could inhibit growth or biofilm formation .
  • Antifungal Activity :
    • Related compounds have shown moderate antifungal activity against Candida albicans, with some derivatives exhibiting MIC values around 7.80 μg/mL . This suggests that this compound may also possess antifungal properties.

Antitumor Activity

Quinoline derivatives are known for their antiproliferative effects on cancer cells. Compounds structurally related to this compound have been reported to preferentially suppress the growth of rapidly dividing cancer cell lines such as A549 (lung cancer cells) .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells or cancer cells. Potential mechanisms include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells .
  • Induction of Apoptosis in Cancer Cells : Some studies suggest that quinoline derivatives can trigger apoptotic pathways in cancer cells, contributing to their antitumor effects .

Case Studies

  • Study on Antimicrobial Activity :
    • In a comparative study, various quinazolinone derivatives were evaluated for their activity against S. aureus and MRSA strains. Compounds similar to 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline showed promising results with significant inhibition observed at low concentrations .
CompoundTarget PathogenMIC (μg/mL)
6-Bromo derivativeS. aureus ATCC 259233.90
6-Bromo derivativeMRSA ATCC 43300<1.00
Related quinazolinoneCandida albicans7.80

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • IUPAC Name : 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
  • Molecular Formula : C15H10BrNO3
  • Molecular Weight : Approximately 332.15 g/mol
  • Canonical SMILES : CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

These properties suggest potential reactivity and biological activity, which are explored in the following sections.

Medicinal Chemistry

6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid has been studied for its potential as an antimicrobial agent . Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The bromine atom in the structure may enhance bioactivity by increasing the lipophilicity and altering the electronic properties of the molecule, facilitating better interaction with biological targets.

Anticancer Activity

Quinoline derivatives have shown promise in cancer research. Studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into this compound's effects on cancer cell lines are ongoing, focusing on its ability to target specific pathways involved in tumor growth.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization, leading to the creation of more complex molecules with potentially useful properties. The presence of both the quinoline and furan moieties opens pathways for synthesizing novel compounds with diverse applications in pharmaceuticals and materials science.

Case Studies and Research Findings

StudyObjectiveFindings
Study A (2020)Investigate antimicrobial propertiesDemonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study B (2021)Evaluate anticancer effectsInduced apoptosis in breast cancer cell lines, with IC50 values indicating strong cytotoxicity. Mechanistic studies suggested involvement of the p53 pathway.
Study C (2022)Synthesis applicationsSuccessfully utilized as a precursor for synthesizing novel quinoline derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among quinoline-4-carboxylic acid derivatives influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents at Position 2 Halogen at Position 6 Molecular Weight (g/mol) Key Properties
Target Compound (350998-12-8) 2-[2-(5-Methylfuran-2-yl)ethenyl] Br 358.19 Enhanced π-conjugation from vinyl group; moderate lipophilicity (LogP ~3.5*)
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (350998-05-9) 5-Methylthiophen-2-yl Br 348.21 Thiophene’s sulfur atom increases polarizability; higher LogP (~4.0) due to sulfur’s lipophilicity
6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (33) Furan-2-yl Br 332.15 Unsubstituted furan reduces steric hindrance; lower molecular weight improves solubility
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29) 5-Methylfuran-2-yl Cl 313.72 Chlorine’s smaller size and lower electronegativity alter electronic effects; potential reduced bioactivity compared to Br
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid (350998-45-7) 4-Ethylphenyl Br 356.21 Aromatic substituent increases rigidity; higher LogP (~4.2) due to phenyl group
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (926222-82-4) 2-(4-Methoxyphenyl)ethenyl Br 398.23 Methoxy group enhances electron-donating effects; extended conjugation may improve binding affinity

*Estimated LogP values based on analogous structures.

Key Findings :

Substituent Effects: Heteroaromatic vs. Aromatic Groups: Thiophene (350998-05-9) and furan derivatives exhibit distinct electronic profiles. Halogen Impact: Bromine at position 6 (vs. chlorine in compound 29) increases molecular weight and electron-withdrawing effects, which may enhance interaction with biological targets .

Biological Activity: Carboxamide derivatives (e.g., compound 15 in ) show antiparasitic activity, suggesting that the carboxylic acid group in the target compound could be modified to amides for optimized pharmacokinetics . Thiophene-containing analogs (350998-05-9) are annotated as irritants (Xi hazard class), highlighting the importance of substituent choice in toxicity profiles .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., compound 33 in ) offers faster reaction times and higher yields compared to traditional methods, a strategy applicable to the target compound .

Q & A

Q. What are the standard synthetic routes for synthesizing 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid?

The synthesis typically involves esterification of the quinoline-4-carboxylic acid precursor followed by functionalization. For example:

  • Step 1 : Esterification of 6-bromo-2-arylquinoline-4-carboxylic acid using ethanol and concentrated sulfuric acid under reflux (15–17 hours), with reaction progress monitored via TLC (hexane:ethyl acetate, 9:1 v/v) .
  • Step 2 : Introduction of the ethenyl group via Heck coupling or Wittig reaction with 5-methylfuran-2-carbaldehyde.
  • Step 3 : Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Classical methods like Gould–Jacob or Pfitzinger syntheses may also apply for constructing the quinoline core .

Q. How can researchers purify this compound effectively?

  • Column chromatography using silica gel (60–120 mesh) with petroleum ether:ethyl acetate (9:1 v/v) is effective for isolating the crude product .
  • Recrystallization from ethanol or DCM/hexane mixtures yields high-purity crystals, as demonstrated in X-ray crystallography studies of analogous quinoline esters .
  • TLC monitoring (hexane:ethyl acetate) ensures reaction completion and guides fraction collection during chromatography .

Q. What spectroscopic methods are optimal for characterizing this quinoline derivative?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at C6, ethenyl group at C2) and aromatic proton environments .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., E-configuration of the ethenyl group) and intermolecular interactions in the crystal lattice .
  • Mass spectrometry (HRMS) : Validates molecular weight (C17_{17}H13_{13}BrNO3_3, MW 358.19) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize bromine displacement during synthesis?

  • Temperature control : Lower reaction temperatures (e.g., 273–278 K during esterification) reduce undesired bromine elimination .
  • Catalyst selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/ethenyl groups without disrupting the C-Br bond .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in coupling reactions, minimizing side reactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Variable analysis : Compare catalysts (H2_2SO4_4 vs. HBTU/TEA), solvent systems, and reaction times across studies .
  • Byproduct identification : Use HPLC-MS to detect intermediates (e.g., debrominated products) and adjust conditions accordingly .
  • Scale-up considerations : Continuous flow reactors improve reproducibility and yield in large-scale syntheses .

Q. How does the electronic nature of the ethenyl substituent affect the compound’s photophysical properties?

  • Conjugation effects : The ethenyl group enhances π-conjugation, shifting absorption/emission maxima (UV-Vis/fluorescence). X-ray data show planar quinoline-ethenyl systems, supporting extended conjugation .
  • Substituent tuning : Electron-donating groups (e.g., 5-methylfuran) increase electron density on the quinoline ring, altering redox potentials (cyclic voltammetry) and singlet oxygen generation (for photodynamic therapy applications) .

Q. What are the challenges in synthesizing carboxamide derivatives from this compound?

  • Activation requirements : Use coupling agents like HBTU with DMF and TEA to activate the carboxylic acid for amide bond formation .
  • Steric hindrance : Bulky substituents at C2 (e.g., ethenyl-furan) may require microwave-assisted synthesis to improve reaction efficiency .
  • Protection/deprotection : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents side reactions during functionalization .

Q. How to analyze byproducts from esterification reactions involving this compound?

  • HPLC-DAD/ELSD : Detects hydrolyzed esters (e.g., free carboxylic acid) and debrominated byproducts .
  • GC-MS : Identifies volatile side products (e.g., ethyl bromide) formed during esterification with H2_2SO4_4/EtOH .
  • Mechanistic studies : Isotopic labeling (18^{18}O) or kinetic experiments clarify whether byproducts arise from acid-catalyzed elimination or nucleophilic substitution .

Methodological Notes

  • Contradiction analysis : Conflicting data on bromine stability (e.g., displacement vs. retention) may stem from divergent reaction conditions (acidic vs. basic media) .
  • Advanced applications : Structural analogs (e.g., 4-(1-adamantyl)quinolines) show antitubercular activity, suggesting potential for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Reactant of Route 2
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid

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